8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(pyridine-3-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that belongs to the class of bicyclic compounds It features a pyridine ring attached to a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multi-step organic reactions. One common method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high selectivity and functional group tolerance.
Industrial Production Methods
While specific industrial production methods for 8-(pyridine-3-carbonyl)-8-azabicyclo[32
Chemical Reactions Analysis
Types of Reactions
8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of carotenoid biosynthesis by targeting enzymes involved in this pathway . This inhibition can lead to the disruption of essential biological processes in target organisms.
Comparison with Similar Compounds
Similar Compounds
Bicyclopyrone: A broad-spectrum herbicide that shares a similar bicyclic structure and pyridine ring.
8-oxabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features.
Uniqueness
8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its specific combination of a pyridine ring and a bicyclo[3.2.1]octane framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(10-3-2-8-14-9-10)15-11-4-1-5-12(15)7-6-11/h1-4,8-9,11-12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQXBEVKJNLUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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